1,3,4-OXADIAZOLE-2-THIOL, 5-((4-CHLORO-m-TOLYLOXY)METHYL)-
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Overview
Description
5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a 4-chloro-3-methyl-phenoxymethyl group and a thiol group at the 2-position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of acylthiosemicarbazide precursors. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide, which undergoes cyclization with carbon disulfide and potassium hydroxide to yield the desired oxadiazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Anticancer Activity: It targets various enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol
- 5-(2-Chloro-phenoxymethyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Comparison
Compared to its analogs, 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s lipophilicity, solubility, and overall biological activity. For instance, the methyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Properties
CAS No. |
72384-92-0 |
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Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-4-7(2-3-8(6)11)14-5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) |
InChI Key |
NUSNEUGVDAPAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NNC(=S)O2)Cl |
Origin of Product |
United States |
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